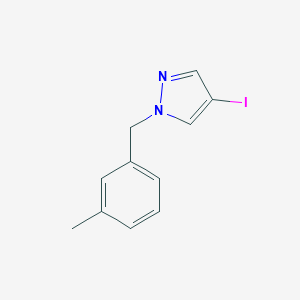

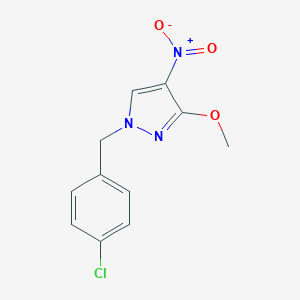

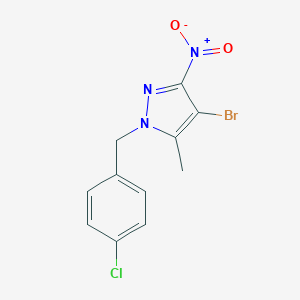

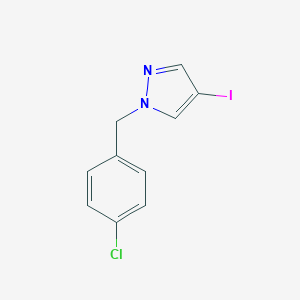

![molecular formula C10H9F3N2O B495128 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol CAS No. 116040-98-3](/img/structure/B495128.png)

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, with a trifluoromethyl group (-CF3) attached to it . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals and drugs due to its significant electronegativity .

科学的研究の応用

Biological and Electrochemical Activity

A comprehensive review of the chemistry and properties of compounds related to 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol, specifically focusing on 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and its analogs, has been conducted. This review encompasses the synthesis, properties, and various applications of these compounds, including their spectroscopic properties, structures, magnetic properties, and notably their biological and electrochemical activities. Such studies pave the way for identifying new avenues of research and potential applications in scientific fields (Boča, Jameson, & Linert, 2011).

DNA Binding and Fluorescent Staining

The benzimidazole derivative Hoechst 33258 and its analogs, known for their strong binding to the minor groove of double-stranded B-DNA, demonstrate the versatility of benzimidazole compounds in biological applications. These derivatives have been extensively used for fluorescent DNA staining, providing invaluable tools for cell biology research, including chromosome and nuclear staining, and analysis of nuclear DNA content. Their role extends to radioprotectors and topoisomerase inhibitors, highlighting the broad utility of benzimidazole derivatives in medicinal and biological research (Issar & Kakkar, 2013).

Chemical Synthesis and Therapeutic Potential

Benzimidazole derivatives, including those structurally related to 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol, have been highlighted for their therapeutic potential. These compounds exhibit a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents. The synthesis and diverse pharmacological properties of benzimidazole derivatives, ranging from antimicrobial to anticancer activities, underscore their significance in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Optoelectronic Materials

Research into quinazolines, closely related to benzimidazole derivatives, has expanded into the field of optoelectronics. The incorporation of benzimidazole and related compounds into π-extended conjugated systems has been recognized for its value in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This highlights the potential of benzimidazole derivatives in contributing to advancements in optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

特性

IUPAC Name |

2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDGCKQTFGITHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCO)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972119 |

Source

|

| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol | |

CAS RN |

5667-88-9 |

Source

|

| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

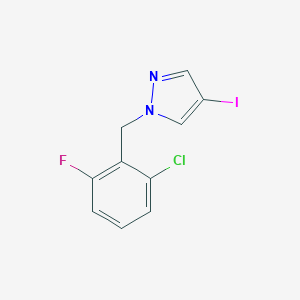

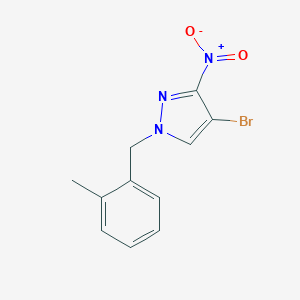

![1-[(2-Chlorophenyl)methyl]-4-iodopyrazole](/img/structure/B495052.png)